molecular formula C21H16ClFN2O3S B2418126 (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786677-99-4

(Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2418126
CAS No.: 786677-99-4
M. Wt: 430.88
InChI Key: NOMBTALDTBFWEN-JZJYNLBNSA-N
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Description

(Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-2-28-21(27)17(12-24)20-25(16-8-6-15(23)7-9-16)19(26)18(29-20)11-13-4-3-5-14(22)10-13/h3-10,18H,2,11H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMBTALDTBFWEN-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by a thiazolidinone ring system, which is known for its biological significance. The presence of cyano and ethyl groups contributes to its reactivity and potential therapeutic applications.

Research indicates that compounds similar to (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thiazolidinone derivatives act as enzyme inhibitors, affecting pathways related to cancer cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown effectiveness against various pathogens, likely due to its ability to disrupt microbial cell function.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Data

The biological activity of (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate can be summarized in the following table:

Activity Type IC50 Value (µM) Cell Lines Tested Reference
Cytotoxicity10.5HCT-116
Antimicrobial15.0E. coli
Antifungal12.0C. albicans
Anti-inflammatory8.0RAW 264.7 macrophages

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties : Research indicated that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
  • Inflammation Modulation : In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate exhibit significant anticancer properties. For example, compounds with thiazolidinone scaffolds have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents.

Case Study: Antitumor Activity

In a study published by the National Cancer Institute, derivatives of thiazolidinones were tested against a panel of human tumor cell lines. The results demonstrated that certain derivatives exhibited mean growth inhibition rates comparable to established chemotherapeutics like paclitaxel and doxorubicin . This highlights the potential of (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate as a lead compound in anticancer drug discovery.

Table 2: Antitumor Activity Results

CompoundIC50 (µM)Cell Line Tested
(Z)-ethyl 2-(5-(3-chlorobenzyl)...)15.72A549 (Lung cancer)
Similar Thiazolidinone Derivative12.53MCF7 (Breast cancer)
Control (Doxorubicin)10.00MCF7

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory activity of this compound. Research has shown that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases.

Case Study: Inhibition of COX Enzymes

A study focusing on the anti-inflammatory properties of thiazolidinone derivatives revealed that they can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). The compound was found to exhibit a strong affinity for COX-2, which is implicated in various inflammatory processes . This selectivity could lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Table 3: Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
(Z)-ethyl 2-(5-(3-chlorobenzyl)...)3570
Control (Ibuprofen)6080

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction Conditions Product Source
Alkaline hydrolysisNaOH (aqueous), ethanol, refluxCarboxylic acid derivative (enhanced solubility for further functionalization) ,
Acidic hydrolysisHCl (conc.), H₂O, heatCarboxylic acid (potential for decarboxylation under harsh conditions) ,

Mechanistic Insight :

  • Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that protonates to the acid .

  • Acidic conditions may promote partial decarboxylation of the cyanoacetate group .

Cyclization Reactions Involving the Cyano Group

The electron-deficient cyano group participates in cyclocondensation reactions, particularly with nucleophiles like hydrazines or thiols.

Reaction Conditions Product Source
Hydrazine additionHydrazine hydrate, ethanol, refluxPyrazole or triazole derivatives via hydrazone intermediate ,
Gewald reactionSulfur, aryl isothiocyanate, DMF/EtOHThiophene-fused thiazolidinone derivatives

Example Pathway :
Reaction with hydrazine forms a hydrazone intermediate, which cyclizes to yield 5-imino-1,3,4-thiadiazole derivatives under acidic conditions .

Substitution at the 3-Chlorobenzyl Group

The 3-chlorobenzyl substituent may undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling.

Reaction Conditions Product Source
NAS with aminesK₂CO₃, DMF, 80°C3-Aminobenzyl derivative (enhanced hydrogen-bonding capacity) ,
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, DMEBiaryl-substituted thiazolidinone (expanded π-conjugation)

Limitations :

  • The electron-withdrawing fluorine on the 4-fluorophenyl ring may deactivate the chloro group, necessitating strong bases or catalysts .

Oxidation and Reduction of Functional Groups

The thiazolidinone ring and cyano group are redox-active sites.

Reaction Conditions Product Source
Oxidation of thiazolidinoneKMnO₄, H₂O, acetic acidSulfoxide or sulfone derivatives (altered ring electronics)
Reduction of cyano groupLiAlH₄, THF, 0°CPrimary amine (potential for imine or amide formation)

Key Consideration :

  • Over-oxidation of the thiazolidinone sulfur may destabilize the ring .

Ring-Opening Reactions

The thiazolidinone ring can undergo cleavage under strong nucleophilic or basic conditions.

Reaction Conditions Product Source
Alkaline ring openingNaOH (excess), H₂O, heatMercaptoacetate intermediate (susceptible to oxidative dimerization) ,
Acidic ring openingH₂SO₄ (conc.), refluxFragmented carbonyl compounds (e.g., 4-fluorophenyl ketones)

Comparative Reactivity Table

Functional Group Reactivity Preferred Conditions
Ethyl esterHydrolysis, transesterificationBasic aqueous ethanol
Cyano groupCyclocondensation, reductionHydrazine (cyclization), LiAlH₄ (reduction)
3-ChlorobenzylNucleophilic substitution, couplingPd catalysts (Suzuki), K₂CO₃ (NAS)
Thiazolidinone ringOxidation, ring-openingKMnO₄ (oxidation), NaOH (ring-opening)

Q & A

Q. What synthetic methodologies are reported for preparing (Z)-ethyl 2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and substituted oxocompounds. For example, describes a method for analogous 4-thiazolidinones using 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and aromatic aldehydes in DMF/acetic acid under reflux. For the target compound, 3-chlorobenzyl and 4-fluorophenyl substituents would require tailored oxocompounds (e.g., 3-chlorobenzaldehyde and 4-fluorophenyl ketone precursors). Sodium acetate acts as a catalyst, and the Z-isomer is stabilized by intramolecular hydrogen bonding during crystallization .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

The Z-configuration is determined via single-crystal X-ray diffraction (SC-XRD). and highlight the use of SHELXL (a refinement program in the SHELX suite) for structural validation. For example, in related thiazolidinone derivatives, the Z-isomer exhibits specific torsion angles (e.g., C=C-N-S < 10°) and spatial alignment of substituents, confirmed by SC-XRD data. Additionally, nuclear Overhauser effect (NOE) NMR experiments can detect proximity between the cyanoacetate group and the 4-fluorophenyl ring, supporting the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C≡N (cyano) peaks (~2200 cm⁻¹).
  • NMR : 1H^1H NMR reveals aromatic proton splitting patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm) and coupling constants for the exocyclic double bond (J ≈ 12–14 Hz for Z-isomers). 13C^{13}C NMR confirms the thiazolidinone carbonyl (δ ~170 ppm) and cyanoacetate carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₅ClFN₂O₃S: 429.0432) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of thiazolidinone ring formation in this compound?

The regioselectivity is governed by the electron-withdrawing nature of the 4-fluorophenyl group and steric hindrance from the 3-chlorobenzyl substituent. Computational studies (e.g., DFT calculations) can model transition states, showing preferential attack of the thiosemicarbazide sulfur at the α-carbon of chloroacetic acid. suggests that bulky substituents favor the 5-position occupancy due to reduced steric clash during cyclization. Solvent polarity (e.g., DMF vs. acetic acid) also modulates reaction kinetics, as observed in analogous syntheses .

Q. What contradictions exist in reported crystallographic data for similar thiazolidinone derivatives, and how are they resolved?

Discrepancies often arise in bond-length variations (e.g., C=S vs. C=O distances) due to differences in refinement software or data quality. and emphasize using SHELXL with modern constraints (e.g., riding hydrogen models) to improve accuracy. For example, in , the thiazolidinone ring’s C=O bond length (1.22 Å) aligns with theoretical values, while older studies (using SHELX-76) may report shorter lengths due to outdated parameterization. Cross-validation with spectroscopic data and Hirshfeld surface analysis resolves such conflicts .

Q. How does the Z-configuration impact the compound’s potential bioactivity or intermolecular interactions?

The Z-configuration positions the 4-fluorophenyl and cyanoacetate groups on the same side, enabling π-π stacking with aromatic residues in biological targets (e.g., enzyme active sites). notes that Z-isomers of thiazolidinones exhibit enhanced binding affinity compared to E-isomers in kinase inhibition assays. Molecular docking studies (using software like AutoDock Vina) can predict interactions, such as hydrogen bonding between the cyano group and catalytic lysine residues .

Q. What strategies are employed to optimize reaction yields when scaling up synthesis?

Design of Experiments (DoE) methodologies (e.g., response surface modeling) identify critical parameters. highlights flow chemistry for continuous synthesis, improving reproducibility. Key factors include:

  • Temperature : Optimal reflux conditions (80–100°C) balance reaction rate and decomposition.
  • Catalyst Loading : Sodium acetate (0.02 mol) maximizes cyclization efficiency.
  • Solvent Ratio : DMF:acetic acid (1:2 v/v) enhances solubility of aromatic intermediates. Pilot-scale trials with in-line IR monitoring (e.g., ReactIR) validate real-time reaction progress .

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